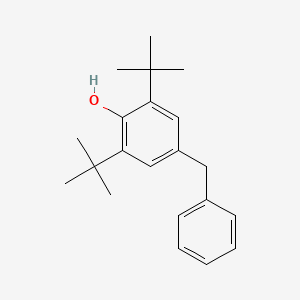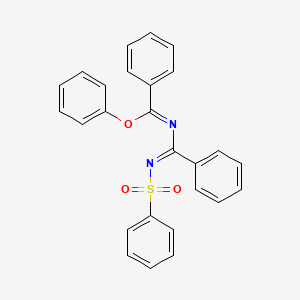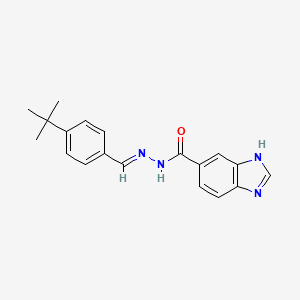![molecular formula C20H15BrN2O B12002807 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- CAS No. 62871-40-3](/img/structure/B12002807.png)
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom and a phenylmethoxy group in its structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating cancer and other diseases.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. It may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways . The presence of the bromine atom and phenylmethoxy group enhances its binding affinity to these molecular targets, thereby increasing its efficacy.
Comparison with Similar Compounds
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- can be compared with other benzimidazole derivatives, such as:
2-Bromo-1H-benzimidazole: This compound lacks the phenylmethoxy group, which may result in different biological activities and chemical reactivity.
1H-Benzimidazole, 5-bromo-2-(difluoromethyl)-7-methoxy-:
The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
62871-40-3 |
|---|---|
Molecular Formula |
C20H15BrN2O |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-(5-bromo-2-phenylmethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C20H15BrN2O/c21-15-10-11-19(24-13-14-6-2-1-3-7-14)16(12-15)20-22-17-8-4-5-9-18(17)23-20/h1-12H,13H2,(H,22,23) |
InChI Key |
QQLDYVZWIRVTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)


![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)

acetate](/img/structure/B12002765.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)

![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
